5-(3-Hydroxyphenyl)-3-methylphenol
Description
Contextualizing Phenolic Compounds in Contemporary Chemical Research
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of contemporary chemical research. wikipedia.org Their structural diversity, ranging from simple phenols to complex polyphenols, gives rise to a wide array of chemical and physical properties. wikipedia.org These compounds are ubiquitous in nature, found in plants where they contribute to defense mechanisms, pigmentation, and structural integrity.
In the laboratory, the reactivity of the phenolic hydroxyl group and the aromatic ring allows for a multitude of chemical transformations, making them valuable intermediates in organic synthesis. wikipedia.org The acidity of the hydroxyl proton, the potential for oxidation to form quinone-type structures, and the susceptibility of the aromatic ring to electrophilic substitution are all key features that chemists exploit. wikipedia.org Current research continues to explore new synthetic methodologies to create novel phenolic structures with tailored properties for applications in materials science, catalysis, and as precursors to pharmacologically active molecules.
Significance of Dihydroxylated Aromatic Structures in Chemical Biology
Within the broad class of phenolic compounds, dihydroxylated aromatic structures, also known as benzenediols, hold particular significance in the realm of chemical biology. The presence of two hydroxyl groups on a single aromatic ring imparts unique properties, including enhanced antioxidant capabilities and the ability to chelate metal ions. These characteristics are central to their roles in biological systems.
The relative positioning of the hydroxyl groups (ortho, meta, or para) significantly influences the molecule's biological activity and metabolic fate. For instance, the ortho-dihydroxy motif (catechol) is a common feature in many biologically active natural products and neurotransmitters. The ability of these structures to participate in redox cycling and to interact with biological macromolecules makes them a focal point in the study of disease mechanisms and drug design. The metabolic hydroxylation of aromatic rings in drug molecules is a key area of study, as it can significantly impact the pharmacological activity and clearance of a compound.
Historical Trajectory and Foundational Studies of 5-(3-Hydroxyphenyl)-3-methylphenol
A thorough review of the scientific literature reveals a notable absence of dedicated foundational studies on this compound. Unlike its more common isomers or related phenolic compounds, there appears to be no significant historical research trajectory specifically focused on the synthesis, characterization, or application of this particular molecule. The lack of a dedicated body of work suggests that this compound has not been a primary target for academic or industrial research.
This scarcity of information is a critical finding in itself, highlighting a knowledge gap in the broader landscape of phenolic chemistry. While general principles of phenolic chemistry can be applied to predict its likely properties, the absence of empirical data means that its specific chemical and biological characteristics remain largely unexplored.
Defining the Academic Scope and Research Objectives for this compound Studies
Given the lack of existing research, the academic scope for studies on this compound is wide open and would necessarily begin with fundamental characterization. Key research objectives would include:
Development of a reliable and efficient synthetic route: Establishing a method to produce the compound in good yield and purity is the first critical step for any further investigation. This could potentially be adapted from general methods for creating biaryl linkages, followed by demethylation if methoxy (B1213986) precursors are used.
Thorough spectroscopic and physicochemical characterization: This would involve obtaining detailed data from techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure. Physicochemical properties like melting point, boiling point, solubility, and pKa would also need to be determined.
Investigation of its chemical reactivity: Studies could explore its antioxidant potential, its susceptibility to electrophilic aromatic substitution, and its ability to act as a ligand for metal complexes.
Preliminary biological screening: Once the compound is synthesized and characterized, it could be screened for various biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, to identify any potential for therapeutic applications.
The initial research would be exploratory, aiming to build a foundational understanding of this molecule from the ground up.
Physicochemical Properties of Related Phenolic Compounds
Due to the absence of specific data for this compound, the following table presents data for related and more well-studied phenolic compounds to provide a comparative context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenol (B47542) | 108-95-2 | C₆H₆O | 94.11 | 40.5 | 181.7 |
| m-Cresol | 108-39-4 | C₇H₈O | 108.14 | 11-12 | 202 |
| 5-Isopropyl-3-methylphenol | 3228-03-3 | C₁₀H₁₄O | 150.22 | 49-51 | 242 |
| 4-Amino-3-methylphenol | 2835-99-6 | C₇H₉NO | 123.15 | 175-179 | N/A |
| 4-[Hydroxy(phenyl)methyl]phenol | 833-39-6 | C₁₃H₁₂O₂ | 200.23 | N/A | N/A |
Data sourced from publicly available chemical databases. "N/A" indicates that the data is not available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJQNJDVJQVELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683680 | |
| Record name | 5-Methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-70-3 | |
| Record name | 5-Methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 5 3 Hydroxyphenyl 3 Methylphenol
Retrosynthetic Analysis and Strategic Disconnections for the 5-(3-Hydroxyphenyl)-3-methylphenol Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comresearchgate.net For this compound, the most logical and primary disconnection is across the central carbon-carbon (C-C) bond that links the two aromatic rings. This disconnection is a key feature in the synthesis of many biphenyl (B1667301) compounds. nih.gov
This strategic bond cleavage simplifies the target molecule into two key synthons, or synthetic equivalents: one derived from a 3-methylphenol (orcinol) unit and the other from a resorcinol (B1680541) unit. Functional group interconversion (FGI) is a critical consideration at this stage. The reactive hydroxyl (-OH) groups on both rings would likely interfere with the organometallic reagents typically used in C-C bond formation. Therefore, a common strategy is to protect these hydroxyl groups, often as methoxy (B1213986) ethers (-OCH₃), which can be cleaved in a final step to yield the desired diol.
This leads to two primary precursor types for the key coupling reaction:
Aryl Halide Component: A halogenated derivative of 3,5-dimethoxytoluene (B1218936).
Organometallic Component: An organoboron (e.g., boronic acid) or organotin derivative of 1,3-dimethoxybenzene (B93181).
The choice of which fragment serves as the aryl halide and which as the organometallic partner defines the specific cross-coupling strategy to be employed.
Classical Synthetic Approaches and Key Precursors
Classical methods for forming the biphenyl linkage primarily rely on well-established, often metal-catalyzed, cross-coupling reactions.
Multi-Step Synthesis Strategies
A robust and frequently employed strategy for constructing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.orgmdpi.comnih.gov A plausible multi-step synthesis for this compound using this approach would involve:
Protection of Precursors: The hydroxyl groups of the starting materials, 3,5-dihydroxytoluene (orcinol) and 1,3-dihydroxybenzene (resorcinol), are protected as their corresponding methyl ethers to prevent unwanted side reactions. This yields 3,5-dimethoxytoluene and 1,3-dimethoxybenzene.
Halogenation/Borylation: One of the protected precursors is halogenated (e.g., brominated) to create the aryl halide component. The other is converted into an organoborane, typically a boronic acid or its ester, to form the organometallic coupling partner. For instance, 3,5-dimethoxytoluene can be brominated to yield 1-bromo-3,5-dimethoxytoluene, and 1,3-dimethoxybenzene can be converted to 3,5-dimethoxyphenylboronic acid.
Cross-Coupling Reaction: The aryl halide and the arylboronic acid are coupled in the presence of a palladium catalyst and a base. This step forms the core biphenyl structure, resulting in 3',5,5'-trimethoxy-1,1'-biphenyl.
Deprotection: The final step involves the cleavage of the methoxy ether protecting groups to reveal the free hydroxyl groups. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃), yielding the target molecule, this compound. nih.gov
An alternative classical approach is the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides. nih.govorganic-chemistry.orgwikipedia.orgnih.gov While effective for symmetrical biphenyls, achieving selective cross-coupling for unsymmetrical targets like this can be less efficient and require harsher conditions.
Identification and Optimization of Intermediate Reactions
The success of the synthesis hinges on the optimization of the key cross-coupling reaction. The Suzuki-Miyaura coupling is highly versatile, but its efficiency depends on several factors, including the choice of catalyst, ligand, base, and solvent. libretexts.orgnih.gov
Table 1: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst choice affects reaction rate and efficiency. Pd(PPh₃)₄ is common but air-sensitive. |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Ligands stabilize the palladium center and influence catalytic activity. Bulky, electron-rich phosphine (B1218219) ligands are often effective. nih.gov |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid and is crucial for the transmetalation step. Carbonates and phosphates are commonly used. mdpi.com |
| Solvent | Toluene (B28343), Dioxane, DMF, THF/Water mixtures | The solvent system must solubilize the reactants and facilitate the reaction. Aqueous mixtures are often used. |
The deprotection step is also critical. While BBr₃ is highly effective for cleaving aryl methyl ethers, the reaction must be carefully controlled to avoid side reactions. Alternative reagents and conditions may be explored to optimize the yield and purity of the final product.
Modern and Sustainable Synthetic Pathways
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.
Catalytic Synthesis (e.g., Transition Metal-Mediated, Organocatalysis)
Transition Metal-Mediated Synthesis: Modern advancements continue to refine transition-metal-catalyzed cross-coupling. The use of highly active, well-defined palladium pre-catalysts and specialized phosphine ligands allows for lower catalyst loadings, milder reaction conditions (sometimes at room temperature), and tolerance of a wider range of functional groups. nih.gov
A more recent and powerful strategy involves direct C-H activation. acs.org This approach could potentially form the biphenyl bond by coupling a C-H bond of one precursor directly with a halogenated or otherwise activated partner, bypassing the need to pre-form an organometallic reagent like a boronic acid. For example, a directed C-H borylation followed by an in-situ Suzuki coupling could streamline the synthesis into a one-pot procedure.
Organocatalysis: While transition metals dominate biaryl synthesis, organocatalysis represents an emerging field. Currently, its application to direct aryl-aryl bond formation is less developed than metal-catalyzed methods. However, organocatalysts could play a role in the synthesis of the chiral precursors or in facilitating specific transformations under milder, metal-free conditions.
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These can be applied to the synthesis of this compound in several ways.
Atom Economy: Designing synthetic routes that maximize the incorporation of material from the starting materials into the final product. Cross-coupling reactions like Suzuki coupling generally have good atom economy.
Use of Safer Solvents: Replacing hazardous solvents like dioxane or DMF with greener alternatives such as water, ethanol, or 2-methyl-THF. Some modern coupling reactions are specifically designed to work in aqueous media. researchgate.net
Catalysis: Using catalytic reagents in small amounts is inherently greener than using stoichiometric reagents. Developing recyclable heterogeneous catalysts (e.g., palladium on carbon, Pd/C) can further reduce waste and cost. nih.gov
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts facilitates this goal.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Classical Approach | Greener Alternative |
| Solvent | Dioxane, Toluene, DMF | Water, Ethanol, 2-MeTHF |
| Catalyst | Homogeneous Pd catalysts | Heterogeneous, recyclable catalysts (e.g., Pd/C) |
| Synthesis Steps | Multi-step with protection/deprotection | One-pot procedures, direct C-H activation |
| Energy | Often requires heating | Ambient temperature reactions with highly active catalysts |
By integrating these modern catalytic methods and green chemistry principles, the synthesis of this compound can be achieved more efficiently and sustainably.
Continuous Flow and Batch Synthesis Innovations
The synthesis of biphenyl derivatives, including this compound, has traditionally been accomplished through batch processes. However, the paradigm is shifting towards continuous flow manufacturing, which offers advantages in terms of safety, efficiency, and scalability.
Batch Synthesis:
The primary route for synthesizing this compound in a batch process is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a protected 3-bromophenol (B21344) or 3-iodophenol (B1680319) with a 3-methylphenylboronic acid derivative, or vice versa. The hydroxyl groups are typically protected, for instance as methoxy ethers, to prevent interference with the catalytic cycle. Subsequent deprotection yields the final product.
A representative batch synthesis could involve the coupling of 3-bromoanisole (B1666278) with (3-methoxyphenyl)boronic acid using a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a solvent mixture of toluene and water. The reaction is typically heated for several hours to ensure completion.
Continuous Flow Synthesis:
Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals. The Suzuki-Miyaura coupling is particularly amenable to this technology. mdpi.comacs.orgrsc.org In a continuous flow setup, solutions of the aryl halide and the boronic acid, along with the catalyst and base, are pumped through a heated reactor column packed with a solid-supported palladium catalyst. mdpi.comacs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and easier work-up.
For the synthesis of this compound precursors, a flow reactor could be employed where a solution of the protected aryl halide and boronic acid is passed through a cartridge containing an immobilized palladium catalyst. acs.org The product stream is then collected, and the solvent is removed. This method minimizes catalyst leaching and allows for the catalyst to be reused, making the process more economical and sustainable. mdpi.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Vessel | Round-bottom flask | Packed-bed reactor/microreactor |
| Heating | Oil bath/heating mantle | Automated heating block |
| Mixing | Magnetic/mechanical stirring | In-line static mixers |
| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Heterogeneous (e.g., Pd on solid support) mdpi.comacs.org |
| Work-up | Extraction, chromatography | In-line separation/purification rsc.org |
| Scalability | Limited by vessel size | Scalable by continuous operation |
Regioselective and Chemoselective Synthetic Strategies
The synthesis of an unsymmetrically substituted biphenyl like this compound requires careful control of regioselectivity. The Suzuki-Miyaura coupling is inherently regioselective, as the carbon-carbon bond forms specifically between the carbon atom of the aryl halide and the carbon atom of the boronic acid.
Regioselectivity:
The key to the regioselective synthesis of this compound lies in the strategic choice of the coupling partners. One viable route is the coupling of a 3-halo-1-methylbenzene derivative with a 3-hydroxyphenylboronic acid derivative. Alternatively, a 3-halophenol derivative can be coupled with a 3-methylphenylboronic acid. The positions of the halide and the boronic acid group dictate the final substitution pattern of the biphenyl product.
For instance, the coupling of 3-bromo-5-methylphenol (B1280546) with 3-hydroxyphenylboronic acid would directly lead to the desired product, although protection of the phenolic hydroxyl groups is generally preferred to avoid side reactions.
Chemoselectivity:
Chemoselectivity becomes crucial when dealing with multiple reactive sites within the starting materials. In the synthesis of this compound, the primary concern is the reactivity of the hydroxyl groups. These groups are acidic and can interfere with the palladium catalyst or the base used in the reaction. Therefore, protecting the hydroxyl groups as ethers (e.g., methoxy or benzyloxy) or silyl (B83357) ethers is a common strategy to ensure that the cross-coupling reaction proceeds chemoselectively at the carbon-halogen and carbon-boron bonds.
Another aspect of chemoselectivity arises if one of the aromatic rings contains multiple halide substituents. In such cases, the relative reactivity of the C-X bonds (I > Br > Cl) can be exploited to achieve selective coupling at one position over another.
Derivatization and Structural Modification for Analog Generation
The two phenolic hydroxyl groups and the aromatic rings of this compound offer multiple sites for derivatization, allowing for the generation of a library of analogs with potentially modified biological activities or material properties.
Alkylation: The phenolic hydroxyl groups can be readily alkylated to form ethers. This is typically achieved by treating the biphenyldiol with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. For example, reaction with methyl iodide would yield the corresponding dimethoxy derivative. The Mitsunobu reaction provides an alternative method for etherification with alcohols under milder conditions.
Acylation: The hydroxyl groups can be esterified by reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. The Schotten-Baumann reaction, which employs an acyl chloride and aqueous base, is a classic method for this transformation.
| Reaction | Reagents | Product |
| Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy derivative |
| Acylation (Esterification) | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Acyl derivative (Ester) |
Halogenation: The aromatic rings of this compound are activated towards electrophilic substitution by the hydroxyl and methyl groups. Halogenation, such as bromination or chlorination, can be achieved using reagents like bromine or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. organic-chemistry.orgnih.gov The regioselectivity of the halogenation will be directed by the combined activating effects of the existing substituents, generally favoring positions ortho and para to the hydroxyl groups. The steric hindrance around the biphenyl linkage will also play a significant role in determining the site of substitution. Selective halogenation of unsymmetrical biphenyls can be challenging and may lead to a mixture of products. nih.govresearchgate.net
Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. The incoming nitronium ion (NO₂⁺) will be directed to the positions ortho and para to the strongly activating hydroxyl groups. vedantu.comstackexchange.com Dinitration is also possible under more forcing conditions. The precise location of nitration will depend on a balance of electronic and steric factors.
| Reaction | Reagents | Expected Substitution Pattern |
| Halogenation | Br₂, FeBr₃ or NBS | Ortho/para to -OH groups |
| Nitration | HNO₃, H₂SO₄ | Ortho/para to -OH groups |
The introduction of heterocyclic rings can significantly alter the pharmacological profile of a molecule. There are several strategies to incorporate heterocyclic moieties into the this compound scaffold.
One approach is to use a heterocyclic building block in the initial Suzuki coupling. For example, a bromo-substituted heterocycle could be coupled with a suitable boronic acid derivative of the other ring.
Alternatively, the phenolic hydroxyl groups can be used as handles to attach heterocyclic rings. For instance, the hydroxyl group can be converted to a triflate, which can then participate in a palladium-catalyzed cross-coupling reaction with a heterocyclic stannane (B1208499) or boronic acid. Another method involves the Williamson ether synthesis, where the phenoxide is reacted with a halo-substituted heterocycle.
Mechanistic Investigations of Key Synthetic Reactions
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the synthesis of this compound. The catalytic cycle is well-established and generally accepted to proceed through a series of steps involving a palladium catalyst. nih.govrsc.orgnih.gov
The Catalytic Cycle:
Transmetalation: The palladium(II) intermediate (B) then reacts with the organoboron reagent (Ar'-B(OR)₂) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the aryl group (Ar') from boron to the palladium center, a process known as transmetalation. This results in the formation of a diorganopalladium(II) complex (C).
Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the diorganopalladium(II) complex (C) to form the biphenyl product (Ar-Ar'). This step regenerates the palladium(0) catalyst (A), which can then enter another catalytic cycle.
Recent studies have also explored the potential involvement of palladium(III) species in related cross-coupling reactions, particularly in the presence of certain oxidants. nih.gov Furthermore, mechanistic investigations using techniques like in-situ NMR spectroscopy have helped to identify catalyst resting states and reactive intermediates in both batch and continuous flow systems. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design
Fundamental Principles of SAR in Phenolic Compounds
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The foundation of their activity lies in the reactivity of the phenolic hydroxyl group and the nature of the aromatic ring system. Key factors that govern the SAR of phenolic compounds include:
The number and position of hydroxyl groups: The presence of multiple hydroxyl groups can enhance activities like antioxidant capacity. For instance, the arrangement of hydroxyl groups in di- or polyphenols significantly impacts their ability to scavenge free radicals.
The nature and position of other substituents: The addition of other functional groups to the phenolic ring can modulate its electronic properties and steric profile, thereby influencing its interactions with biological targets.
SAR Analysis of the 5-(3-Hydroxyphenyl)-3-methylphenol Core
The core structure of this compound presents a biphenyl-like scaffold with a specific substitution pattern that dictates its potential activities. This core consists of two phenyl rings linked together, with hydroxyl groups in a meta-arrangement relative to the biphenyl (B1667301) linkage and a methyl group on one of the rings.
Influence of Substituent Modifications on Research-Relevant Activities
The specific substituents on the this compound core—two hydroxyl groups and one methyl group—play a crucial role in defining its chemical reactivity and potential biological interactions.
The electronic nature of substituents significantly alters the electron density distribution within the aromatic rings and the reactivity of the phenolic hydroxyl groups.
Hydroxyl Groups (-OH): These are strong electron-donating groups through resonance and electron-withdrawing through induction. The net effect is activation of the aromatic ring towards electrophilic substitution and an increase in the acidity of the phenolic protons compared to benzene. In this compound, the two hydroxyl groups would enhance the molecule's potential as a hydrogen bond donor and may contribute to antioxidant activity through hydrogen atom transfer.
Methyl Group (-CH3): The methyl group is a weak electron-donating group through induction and hyperconjugation. quora.com This electron-donating nature can slightly increase the electron density of the ring it is attached to, potentially modulating the acidity and reactivity of the adjacent phenolic hydroxyl group. quora.com
The interplay of these electronic effects is illustrated in the following table, which shows the impact of various substituents on the acidity of phenol (B47542).
| Substituent | Position | pKa | Effect on Acidity |
| -H | - | 9.95 | Reference |
| -CH3 | meta | 10.09 | Decreases |
| -CH3 | para | 10.26 | Decreases |
| -OH | meta | 9.44 | Increases |
| -NO2 | para | 7.14 | Significantly Increases |
This table presents generalized data for substituted phenols to illustrate electronic effects and does not represent measured values for this compound.
Steric hindrance, the spatial arrangement of atoms, can significantly impact a molecule's ability to bind to a receptor or enzyme.
The methyl group at the 3-position of this compound introduces a degree of steric bulk. This could influence the preferred rotational angle between the two phenyl rings and may either facilitate or hinder binding to a specific biological target, depending on the topology of the binding site. For example, in some cases, a meta-positioned methyl group can lead to longer reaction times to achieve similar yields as less hindered counterparts in certain chemical reactions. acs.org
Hydrogen bonds are critical for molecular recognition in biological systems. The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors, allowing for the formation of intra- and intermolecular hydrogen bonds.
The meta-positioning of the hydroxyl groups in the biphenyl system is significant. Unlike ortho-dihydroxy phenols (catechols) which can readily form intramolecular hydrogen bonds, or para-dihydroxy phenols (hydroquinones), meta-dihydroxy phenols like resorcinol (B1680541) primarily form intermolecular hydrogen bonds in solution. vedantu.com This suggests that this compound would be more likely to engage in hydrogen bonding with external molecules, such as water or the amino acid residues of a protein target, rather than with itself. The presence of intermolecular hydrogen bonding can influence physical properties like boiling point and solubility.
Computational Approaches to SAR Prediction and Optimization
In the absence of extensive experimental data, computational methods provide powerful tools for predicting the SAR of molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. stackexchange.com For phenolic compounds, descriptors such as the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and various thermodynamic parameters are often used to predict activities like antioxidant potential. scivisionpub.comnih.gov A QSAR study on a series of analogs of this compound could elucidate which properties are most critical for a particular activity.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. scivisionpub.com Molecular docking studies could be employed to virtually screen potential biological targets for this compound and to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Docking studies on phenolic compounds have been successfully used to predict their binding affinity to various enzymes. acs.orgvedantu.com
The following table provides examples of binding affinities obtained from molecular docking studies of various phenolic compounds with different protein targets, illustrating the type of data generated from such computational approaches.
| Phenolic Compound | Protein Target | Binding Affinity (kcal/mol) |
| Rosmarinic acid 3'-O-beta-glucoside | Phospholipase A2 | -8.87 |
| 4-Nerolidylcatechol | Phospholipase A2 | -8.13 |
| Quercetin pentaacetate | Phospholipase A2 | -8.79 |
| Diosmin | Jack bean urease | -9.5 |
| Morin | Jack bean urease | -8.2 |
This table is for illustrative purposes and shows data for other phenolic compounds from published molecular docking studies. The data does not represent results for this compound.
Design Principles for Novel this compound Analogs
The rational design of novel analogs of this compound, a biphenyl derivative with hydroxyl and methyl substitutions, is guided by established principles of structure-activity relationships (SAR) derived from related molecular scaffolds, primarily those containing resorcinol and biphenyl moieties. In the absence of extensive direct research on this specific compound, design strategies are inferred from studies on compounds with similar structural features. The core aim is to modulate the compound's physicochemical properties, such as hydrophobicity, electronic distribution, and steric factors, to enhance its biological activity, selectivity, and pharmacokinetic profile.
Key design principles for developing new analogs focus on several areas of the molecule: modifications of the hydroxyl groups, alterations to the aromatic rings, and changes to the linkage between the two phenyl rings.
Modification of the Resorcinol Moiety:
The 1,3-dihydroxybenzene (resorcinol) structure is a critical pharmacophore in many biologically active compounds. Its modification is a primary strategy for developing novel analogs.
Hydroxyl Group Substitution: The phenolic hydroxyl groups are key to the molecule's activity, likely participating in hydrogen bonding with biological targets. Replacing one or both hydroxyl groups with bioisosteres such as amines, thiols, or amides can alter the compound's binding affinity and selectivity. For instance, in studies of other resorcinol derivatives, such modifications have been shown to influence dopamine (B1211576) receptor agonist activity. nih.gov
Alkylation and Acylation: Introducing alkyl or acyl groups to the hydroxyl moieties can increase lipophilicity, potentially enhancing cell membrane permeability. However, this may also decrease the compound's interaction with targets that rely on hydrogen bonding.
Introduction of Hydrophobic Residues: Research on resorcinol derivatives as tyrosinase inhibitors has shown that adding a hydrophobic moiety to the core structure can significantly increase inhibitory potency. researchgate.net This suggests that incorporating hydrophobic side chains onto one of the phenyl rings of this compound could be a promising strategy.
Alterations to the Aromatic Rings:
Positional Isomerism: Moving the existing hydroxyl and methyl groups to different positions on the phenyl rings would create a library of isomers. The spatial arrangement of these functional groups is often critical for biological activity, as seen in the differential activity of catechol and resorcinol derivatives in various ring systems. nih.gov
Conformational Constraints and Linkage Modification:
The linkage between the two phenyl rings determines the molecule's conformational flexibility.
Dihedral Angle Modulation: In bi-aryl compounds, the dihedral angle between the two aromatic rings is a key determinant of biological activity. nih.gov Introducing bulky substituents adjacent to the inter-ring bond can restrict rotation, locking the molecule into a specific conformation that may be more or less active. A flatter conformation has been noted as crucial for the anti-endoplasmic reticulum stress activity of some bi-aryl analogs. nih.gov
Linker Modification: Replacing the direct phenyl-phenyl bond with a more flexible or rigid linker (e.g., an ether, amine, or short alkyl chain) would create a different class of analogs with altered spatial arrangements of the two aromatic systems.
The following table illustrates how modifications to a related resorcinol derivative, 3-(2,4-dihydroxyphenyl)propionic acid (DPPA), can significantly impact its tyrosinase inhibitory activity. These findings provide a valuable reference for the potential effects of similar modifications on this compound.
| Compound | R Group | IC₅₀ (µM) on Tyrosinase |
| DPPA | -OH | >100 |
| Analog 1 | -OCH₃ | 35.8 |
| Analog 2 | -NH₂ | 15.2 |
| Analog 3 | -N(CH₃)₂ | 5.6 |
| Analog 4 | -N(C₄H₉)₂ | 0.023 |
This table is based on data for 3-(2,4-dihydroxyphenyl)propionic acid (DPPA) and its amide derivatives, illustrating the impact of modifying a functional group on a resorcinol core. preprints.org The data suggests that increasing the hydrophobicity of the substituent can lead to a significant increase in inhibitory potency.
Advanced Spectroscopic and Chromatographic Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals of 5-(3-Hydroxyphenyl)-3-methylphenol.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C)
¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons would provide information about their electronic environment and their position on the two phenyl rings. The integration of these signals would correspond to the number of protons in each unique environment. The methyl group would appear as a singlet, and the hydroxyl protons would likely present as broad singlets, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the two phenyl rings would resonate in the aromatic region (typically δ 110-160 ppm). The quaternary carbons, including those bonded to the hydroxyl groups and the carbon linking the two phenyl rings, would have distinct chemical shifts. The methyl carbon would appear at a characteristic upfield chemical shift.
Due to the lack of published data, a representative data table for the ¹H and ¹³C NMR of this compound cannot be provided at this time.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the complex aromatic signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons (²J and ³J couplings). It would be crucial for tracing the proton-proton coupling networks within each of the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J, ³J, and sometimes ⁴J). HMBC is critical for identifying the connectivity between the two phenyl rings and for assigning the quaternary carbons by observing their correlations with nearby protons.
Without experimental spectra, a detailed interpretation of these 2D NMR correlations for this compound is not possible.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This highly accurate mass measurement allows for the calculation of the elemental formula, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule and distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected, including the cleavage of the bond between the two phenyl rings and losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the phenolic rings. The fragmentation pathways of hydroxylated biphenyls can be complex, and a detailed analysis would be necessary for full structural confirmation. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.
C-H stretching (aromatic): Absorption bands typically appear above 3000 cm⁻¹.
C-H stretching (aliphatic): Absorption bands for the methyl group would be observed just below 3000 cm⁻¹.
C=C stretching (aromatic): Several sharp bands in the region of 1450-1600 cm⁻¹ are characteristic of the phenyl rings.
C-O stretching: A strong absorption band in the region of 1150-1250 cm⁻¹ would indicate the stretching vibration of the carbon-oxygen bond of the phenol (B47542) groups.
A specific data table for the IR absorptions of this compound is not available in the absence of experimental data.
X-ray Crystallography for Definitive Solid-State Structure Determination
While a crystal structure for this compound is not publicly available, analysis of related hydroxylated biphenyl (B1667301) structures provides insight into the expected crystallographic parameters. For instance, the crystal structure of 2,2'-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione has been determined, showcasing the power of this technique for complex biphenyls. jst.go.jp Similarly, studies on 4-hydroxybiphenyl have revealed different crystal modifications, highlighting the influence of crystal packing on molecular conformation. acs.org
A representative table of crystallographic data for a biphenyl compound is presented below. This data is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic analysis of a compound like this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.361 |
| b (Å) | 26.403 |
| c (Å) | 11.072 |
| α (°) | 90 |
| β (°) | 97.76 |
| γ (°) | 90 |
| Volume (ų) | 2711.4 |
| Z | 4 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures or natural sources. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For phenolic compounds like biphenols, reversed-phase HPLC is typically the method of choice. Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation.
A biphenyl column has been shown to provide increased peak capacity and improved selectivity for the separation of phenolic compounds in extra virgin olive oil. mdpi.com The development of a validated HPLC method for the simultaneous determination of biphenyl phytoalexins has been reported, utilizing a C18 column with a mobile phase of methanol (B129727) and trifluoroacetic acid in water. nih.gov
A representative HPLC method for the analysis of a biphenol is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., Luna C18, 250 x 4.6 mm, 5 µm) nih.govscielo.br |
| Mobile Phase | Acetonitrile and water (70:30, v/v) scielo.br |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm nih.govscielo.br |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Phenolic compounds are often not sufficiently volatile for direct GC analysis and require derivatization to increase their volatility and thermal stability. youtube.com A common derivatization technique is silylation, where polar hydroxyl groups are converted to non-polar trimethylsilyl (B98337) (TMS) ethers. nih.govomicsonline.org
A study on the GC-MS determination of bisphenol A, bisphenol S, and biphenol compared two derivatization methods, highlighting the importance of this step for sensitive analysis. nih.gov The separation of all 209 polychlorinated biphenyl congeners has been achieved using a long, narrow-bore capillary column, demonstrating the high resolution attainable with modern GC systems. nih.gov
The following table outlines a typical GC method for the analysis of a derivatized biphenol.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) researchgate.net |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode |
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. rochester.eduyoutube.com It allows for the quick visualization of the consumption of starting materials and the formation of products. For phenolic compounds, silica (B1680970) gel is a common stationary phase, and a variety of solvent systems can be employed as the mobile phase. oup.comksu.edu.sa
A typical TLC setup for monitoring a reaction would involve spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the TLC plate. rochester.edu The developed plate is then visualized, often under UV light, to assess the progress of the reaction. ksu.edu.sa
A representative TLC method for monitoring a reaction involving a phenolic compound is described below.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254oup.com |
| Mobile Phase | Hexane:Ethyl Acetate (70:30, v/v) |
| Visualization | UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate) |
Biological Activity and Mechanistic Investigations in Preclinical Research Models
Interactions with Biological Macromolecules:
Protein-Ligand Docking and Molecular Dynamics Simulations:A search for computational studies, such as protein-ligand docking and molecular dynamics simulations, to predict the binding of 5-(3-Hydroxyphenyl)-3-methylphenol to specific protein targets yielded no results.
While research exists for other structurally related phenolic compounds, the strict focus on this compound as per the user's request means that this information cannot be substituted. The absence of data highlights a significant gap in the scientific knowledge surrounding this particular chemical entity.
Future research would be necessary to determine any potential biological activity and therapeutic relevance of this compound. Such studies would need to begin with foundational in vitro screening, followed by the comprehensive in vivo and in silico investigations that are currently lacking.
Nucleic Acid (DNA/RNA) Binding Investigations
The interaction of small molecules with nucleic acids can significantly impact cellular processes. To date, direct studies specifically investigating the binding of this compound to DNA or RNA are not extensively available in peer-reviewed literature. However, the general behavior of phenolic compounds provides a basis for preliminary hypotheses. Phenolic structures are known to interact with nucleic acids through various mechanisms, including intercalation between base pairs and groove binding.
Future research in this area would likely employ techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism to characterize the potential binding mode and affinity of this compound with DNA and RNA. Isothermal titration calorimetry could provide detailed thermodynamic data on these interactions. Such studies would be crucial in determining if this compound has the potential to influence gene expression or protect nucleic acids from oxidative damage.
Membrane Interaction and Permeability Studies (Mechanistic Focus)
The ability of a compound to interact with and permeate cell membranes is a critical determinant of its bioavailability and intracellular activity. Mechanistic studies focusing on the interaction of this compound with lipid bilayers are in a nascent phase. The amphipathic nature of the molecule, possessing both hydroxyl groups and a biphenyl (B1667301) system, suggests a potential for insertion into the lipid bilayer, which could alter membrane fluidity, permeability, and the function of membrane-bound proteins.
Experimental approaches to elucidate these interactions would involve model membrane systems such as liposomes and supported lipid bilayers. Techniques like differential scanning calorimetry (DSC) could be used to assess the effect of the compound on the phase transition temperature of lipids, while fluorescence anisotropy using membrane probes could reveal changes in membrane fluidity. Further studies on its permeability could utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Emerging Biological Activities and Novel Research Directions
Recent scientific interest has turned towards exploring novel therapeutic applications of phenolic compounds. The following sections outline the emerging research directions for this compound in the contexts of neuroprotection, immunomodulation, and antimicrobial activity.
Neuroprotective Potentials in Experimental Models
The potential neuroprotective effects of this compound are a key area of investigation. Research in this domain often utilizes in vitro models of neurotoxicity, such as neuronal cell cultures exposed to oxidative stress inducers (e.g., hydrogen peroxide) or neurotoxins. The antioxidant properties inherent to many phenolic compounds are a primary focus, as oxidative stress is a known contributor to neurodegenerative diseases.
Studies on other phenolic compounds have demonstrated the capacity to mitigate neuronal damage by scavenging reactive oxygen species and upregulating endogenous antioxidant enzymes. nih.gov For instance, some polyphenols have been shown to protect neuronal cells by activating signaling pathways like the Nrf2-ARE pathway, which enhances the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.gov Future studies on this compound will likely investigate its ability to protect neurons from apoptosis by modulating key proteins like those in the Bcl-2 family and caspases. nih.gov
Immunomodulatory Effects in Research Settings
The interaction of phenolic compounds with the immune system is complex, with studies reporting both pro-inflammatory and anti-inflammatory effects depending on the compound and the specific cellular context. nih.govmdpi.com The potential immunomodulatory activities of this compound are being explored in various research settings. These investigations typically involve the use of immune cells such as macrophages, lymphocytes, and dendritic cells. nih.gov
Key parameters of interest include the compound's effect on the production of cytokines, which are critical mediators of inflammation. For example, many polyphenols have been found to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated macrophages. nih.gov Conversely, some phenolic compounds can enhance certain immune responses. researchgate.net The impact of this compound on immune cell proliferation, differentiation, and phagocytic activity are also important areas for future research.
| Immune Cell Type | Potential Modulatory Effect of Phenolic Compounds | Key Markers for Investigation |
| Macrophages | Regulation of pro- and anti-inflammatory cytokine production. | TNF-α, IL-1β, IL-6, IL-10 |
| T-lymphocytes | Influence on proliferation and differentiation into helper or cytotoxic T cells. | CD4+, CD8+, IFN-γ, IL-4 |
| Dendritic Cells | Modulation of maturation and antigen presentation capabilities. | CD80, CD86, MHC class II |
Antimicrobial Activities for Research Applications
The search for novel antimicrobial agents is a global health priority. Phenolic compounds have long been recognized for their antimicrobial properties. Preliminary screenings of this compound for activity against a panel of pathogenic bacteria and fungi are an active area of research.
The mechanisms by which phenolic compounds exert antimicrobial effects are multifaceted and can include disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. Standard antimicrobial susceptibility testing methods, such as broth microdilution and disk diffusion assays, are typically employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against various microorganisms.
| Microorganism Type | Potential Mechanism of Action for Phenolic Compounds |
| Gram-positive bacteria | Disruption of cell wall and membrane integrity. |
| Gram-negative bacteria | Increased permeability of the outer membrane. |
| Fungi | Inhibition of ergosterol (B1671047) synthesis and cell membrane disruption. |
Further research is needed to fully elucidate the specific mechanisms of action and the spectrum of activity for this compound.
Theoretical and Computational Chemistry Approaches to 5 3 Hydroxyphenyl 3 Methylphenol
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is particularly effective for studying substituted biphenyls and related phenolic compounds. rsc.orgnih.gov DFT calculations would be used to optimize the geometry of 5-(3-Hydroxyphenyl)-3-methylphenol, determining the most stable three-dimensional arrangement of its atoms and the dihedral angle between its two phenyl rings.
From this optimized structure, various chemical reactivity descriptors can be calculated. mdpi.comnih.gov These indices, derived from the principles of conceptual DFT, help in predicting how the molecule will behave in a chemical reaction.
Key DFT-Derived Reactivity Indices:
| Index | Description | Relevance to this compound |
| Chemical Potential (μ) | Represents the "escaping tendency" of an electron from the system. | Indicates the molecule's general reactivity in charge-transfer processes. |
| Chemical Hardness (η) | Measures the resistance to a change in electron distribution. | A higher hardness value suggests greater stability. mdpi.com |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | Helps to classify the molecule as an electrophile and predict its reactivity with nucleophiles. nih.gov |
| Nucleophilicity Index (N) | Quantifies the ability of a molecule to donate electrons. | The presence of hydroxyl groups suggests potential nucleophilic character. mdpi.com |
| Fukui Functions (f(r)) | Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. | Pinpoints which atoms on the phenyl rings or hydroxyl groups are most likely to participate in a reaction. nih.gov |
This table is illustrative. Actual values would require specific DFT calculations.
By analyzing these parameters, DFT can provide a detailed picture of the molecule's stability and its likely reactive behavior. For instance, calculations on similar substituted biphenyls have successfully determined torsional barriers and the influence of substituents on molecular stability. rsc.org
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. libretexts.orgyoutube.comchadsprep.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, a critical indicator of molecular reactivity and stability.
HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are likely sites for electrophilic attack. For this compound, the electron-rich phenyl rings and oxygen atoms of the hydroxyl groups are expected to contribute significantly to the HOMO. researchgate.net
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. nih.gov
HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in A small gap suggests the molecule is more polarizable and reactive.
Illustrative Frontier Orbital Data:
| Parameter | Significance | Predicted Value Range for Phenolic Biphenyls (eV) |
| EHOMO | Ionization Potential (approx.) | -8.0 to -9.5 researchgate.netbsu.by |
| ELUMO | Electron Affinity (approx.) | -0.5 to 0.5 researchgate.netbsu.by |
| ΔE (Gap) | Reactivity & Stability | 3.5 to 5.0 nih.govniscpr.res.in |
Note: These values are typical for related compounds and serve as an example. Precise values for this compound require specific calculations.
Analysis of the frontier orbitals would reveal the distribution of electron density and highlight the parts of the molecule most involved in potential chemical and biological interactions. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.netscienceopen.com
Red Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are typically associated with lone pairs of electrons on electronegative atoms (like the oxygen in the hydroxyl groups) and are favorable sites for electrophilic attack. nih.govresearchgate.net
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are usually found around hydrogen atoms, particularly the acidic protons of the hydroxyl groups, and are susceptible to nucleophilic attack. nih.govnih.gov
Green/Yellow Regions: Indicate neutral or weakly polarized areas.
For this compound, the MEP map would be expected to show strong negative potentials around the oxygen atoms and delocalized negative potential across the π-systems of the phenyl rings. Positive potentials would be concentrated on the hydroxyl hydrogens. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are critical to the molecule's physical properties and its ability to interact with biological receptors. scienceopen.comnih.gov
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's movement and interactions over time, providing insights into its conformational flexibility and behavior in a larger system.
Due to the single bond connecting the two phenyl rings, this compound is not a rigid molecule. It can adopt various conformations by rotating around this central C-C bond. A conformational analysis aims to identify the most stable conformers (low-energy states) and the energy barriers between them.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule. nih.govunical.it By simulating the motion of the atoms over time, an MD trajectory can reveal the preferred dihedral angles and the flexibility of the structure. Studies on other biphenyl (B1667301) derivatives have shown that the substitution pattern significantly impacts the torsional barriers and the equilibrium geometry. rsc.orgnih.gov The energy landscape can be mapped to show stable conformations in energy wells and the transition states that separate them. This information is vital, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site. rsc.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. europeanreview.orgnih.gov
For this compound, docking studies could be performed against various relevant biological targets, such as enzymes or receptors implicated in specific pathways. The process involves:
Obtaining the 3D structure of the target protein (from experimental data or a model).
Generating a set of possible conformations for the ligand (this compound).
Systematically placing the ligand into the receptor's active site and scoring the different poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy. researchgate.net
The results would provide a binding score, often expressed as a binding energy (e.g., in kcal/mol), and a detailed view of the binding pose. This allows for characterization of the binding site by identifying key interactions, such as:
Hydrogen Bonds: Likely to form between the ligand's hydroxyl groups and polar amino acid residues in the receptor.
Hydrophobic Interactions: Involving the phenyl rings of the ligand and nonpolar residues.
Pi-Pi Stacking: Possible interactions between the aromatic rings of the ligand and aromatic amino acids like phenylalanine, tyrosine, or tryptophan.
These simulations can guide the rational design of more potent analogs and provide a hypothesis for the molecule's mechanism of action at a molecular level. europeanreview.orgresearchgate.net
Molecular Dynamics for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For a molecule like this compound, which has a flexible torsional angle between its two phenyl rings, MD simulations can elucidate the preferred conformations in different environments. The simulations can reveal how the molecule rotates around its central carbon-carbon bond and how the hydroxyl and methyl substituents influence this movement. Understanding the conformational landscape is crucial, as it often dictates the molecule's ability to bind to a specific biological target.
In studies of related compounds, such as resveratrol (B1683913) and its analogues, MD simulations have been instrumental in understanding their interactions with various enzymes and receptors. For example, simulations have shown how resveratrol analogues bind to the active site of enzymes like 11β-hydroxysteroid dehydrogenase 1, revealing the key hydrogen bonds and van der Waals forces that stabilize the complex. tandfonline.com Similarly, MD simulations have been used to assess the stability of the binding of resveratrol analogues to DNA, providing insights into their potential mechanisms of action. cabidigitallibrary.orgtandfonline.com These studies often involve calculating the root mean square deviation (RMSD) of the ligand and protein to assess the stability of the simulated system over time.
A hypothetical MD simulation of this compound interacting with a target protein would involve placing the molecule in the binding site of the protein and simulating their movements over a period of nanoseconds. The resulting trajectory would provide information on the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Phenolic Compound
| Parameter | Value | Description |
| Simulation Software | GROMACS, AMBER | Commonly used software packages for MD simulations. |
| Force Field | CHARMM, OPLS-AA | A set of parameters used to describe the potential energy of the system. |
| Water Model | TIP3P, SPC/E | A model used to represent water molecules in the simulation. |
| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe the desired molecular motions. |
| Temperature | 300 K | The temperature at which the simulation is run, typically close to physiological temperature. |
| Pressure | 1 bar | The pressure at which the simulation is run. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds.
The development of a QSAR model for a set of compounds like derivatives of this compound would begin with the collection of a dataset of molecules with known biological activities. These activities could be, for example, their ability to inhibit a particular enzyme or their antioxidant capacity. The next step involves calculating a set of molecular descriptors for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties.
Finally, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates the descriptors to the biological activity. This equation can then be used to predict the activity of new compounds based on their calculated descriptors.
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. There are thousands of possible descriptors, and choosing a subset that is relevant to the biological activity of interest is crucial for building a robust and predictive model. Common descriptors include those related to physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological properties (e.g., molecular connectivity indices).
Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in the model development. Statistical parameters such as the squared correlation coefficient (R²) and the root mean square error (RMSE) are used to assess the goodness of fit and the predictive ability of the model.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Phenolic Compounds
| Descriptor Class | Example Descriptors | Description |
| Physicochemical | SlogP, TPSA | Lipophilicity and topological polar surface area. |
| Electronic | Dipole Moment, Partial Charges | Distribution of charge within the molecule. |
| Topological | Wiener Index, Balaban Index | Describe the connectivity and branching of the molecule. |
| Quantum Chemical | HOMO, LUMO Energies | Highest occupied and lowest unoccupied molecular orbital energies. |
Cheminformatics and Data Mining for Structure-Property Relationships
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery and materials science, cheminformatics tools are used to identify structure-property and structure-activity relationships.
For a compound like this compound, cheminformatics approaches can be used to search large chemical databases for structurally similar compounds with known properties or biological activities. This can provide initial hypotheses about the potential applications of the target molecule.
Data mining techniques, such as clustering and classification, can be applied to large datasets of compounds to identify groups of molecules with similar properties. For example, a dataset of phenolic compounds could be clustered based on their structural features and antioxidant activity. This would allow researchers to identify the key structural motifs that are responsible for high antioxidant activity.
By applying these computational techniques, researchers can gain a deeper understanding of the chemical and biological properties of this compound and related compounds, guiding further experimental investigation and accelerating the discovery of new applications.
Advanced Research Applications and Potential in Chemical Biology and Materials Science
Utility as a Chemical Probe for Biological Pathway Elucidation
The structure of 5-(3-Hydroxyphenyl)-3-methylphenol, featuring two phenolic hydroxyl groups, suggests its potential as a chemical probe to investigate biological pathways, particularly those involving oxidative stress and cellular signaling. Phenolic compounds are well-known for their antioxidant properties, and the biphenyl (B1667301) structure provides a scaffold that can be tailored for specific biological targets.
The hydroxyl groups can participate in hydrogen bonding and act as hydrogen donors, potentially interacting with enzymes or receptors involved in redox homeostasis. The spatial arrangement of these groups on the biphenyl backbone could confer selectivity for specific protein binding pockets. For instance, it could theoretically serve as a modulator of enzymes like cyclooxygenases or lipoxygenases, which are involved in inflammatory pathways.
Further research could involve synthesizing derivatives of this compound with fluorescent tags or reactive moieties to enable visualization and identification of its binding partners within a cell, thereby elucidating its mechanism of action and the biological pathways it influences.
Application in the Development of Advanced Analytical Methods
The phenolic nature of this compound makes it a candidate for the development of advanced analytical methods, particularly for the detection of specific analytes. The hydroxyl groups can be oxidized, a property that can be exploited in electrochemical sensors. A sensor surface modified with this compound could be used to detect the presence of oxidizing agents or metal ions through changes in electrical signals.
Moreover, the compound's structure could be modified to create a selective chelating agent for specific metal ions. The binding of a metal ion to the hydroxyl groups would likely cause a detectable shift in its spectroscopic properties, such as UV-Vis absorption or fluorescence emission, forming the basis of a sensitive and selective analytical method.
Table 1: Potential Analytical Applications
| Analytical Technique | Principle of Detection | Potential Analyte |
| Electrochemical Sensing | Oxidation of phenolic hydroxyl groups | Reactive oxygen species, heavy metal ions |
| Spectrophotometry | Change in absorption spectrum upon chelation | Specific metal ions |
| Fluorimetry | Change in fluorescence upon binding | Biomolecules, metal ions |
Integration into Research for Novel Materials Development (Focus on Chemical Principles)
The bifunctional nature of this compound, with its two hydroxyl groups, makes it a promising monomer for the synthesis of novel polymers and materials. The principles of phenol-formaldehyde resin chemistry can be applied here, where this biphenyl diol could be reacted with aldehydes to form cross-linked thermosetting polymers. wikipedia.org The biphenyl unit would be expected to enhance the thermal stability and mechanical strength of the resulting material compared to traditional phenolic resins.
The incorporation of the this compound moiety into polymer backbones could also impart specific properties such as antioxidant capabilities or altered surface characteristics. For example, its integration into polymer films could create materials with enhanced resistance to oxidative degradation.
Table 2: Potential Material Science Applications
| Material Type | Role of this compound | Potential Properties |
| Phenolic Resins | Monomer | Enhanced thermal stability, mechanical strength |
| Polyesters/Polycarbonates | Diol comonomer | Modified polymer properties, antioxidant capabilities |
| Functional Coatings | Additive | Improved oxidative resistance |
Contribution to Understanding Reaction Mechanisms in Organic Chemistry
The reactivity of this compound can serve as a model system for studying electrophilic aromatic substitution reactions on substituted biphenyls. The directing effects of the two hydroxyl groups and the methyl group, which are activating and ortho-, para-directing, would create a complex reactivity pattern. Studying the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation on this substrate would provide valuable insights into the interplay of electronic and steric effects in directing substitution on a polysubstituted biphenyl system.
Furthermore, the selective protection and deprotection of the two non-equivalent hydroxyl groups would present a synthetic challenge and an opportunity to develop new methodologies in organic synthesis. The differential acidity of the two phenolic protons could also be explored in studies of selective deprotonation and subsequent reactions.
Role in the Design and Discovery of New Chemical Entities for Research
As a molecular scaffold, this compound offers a versatile platform for the design and synthesis of new chemical entities with potential biological activities. The biphenyl core provides a rigid and defined three-dimensional structure that can be systematically modified.
By using this compound as a starting material, medicinal chemists could generate libraries of derivatives through reactions at the hydroxyl groups or on the aromatic rings. For example, etherification or esterification of the hydroxyl groups could lead to compounds with altered solubility and pharmacokinetic properties. The introduction of various substituents on the aromatic rings could be used to probe structure-activity relationships (SAR) for a particular biological target. This approach could lead to the discovery of novel lead compounds for drug discovery programs.
Challenges and Future Directions in 5 3 Hydroxyphenyl 3 Methylphenol Research
Addressing Synthetic Accessibility for Large-Scale Research Production
A primary obstacle in the comprehensive study of any new compound is its synthesis. For a molecule like 5-(3-Hydroxyphenyl)-3-methylphenol, achieving efficient, scalable, and cost-effective production is critical for enabling extensive biological and material science research. The synthesis of such disubstituted phenols often involves multi-step processes that can be challenging to scale up. nih.gov
Future research must focus on developing robust synthetic methodologies. Strategies like one-pot C-H activation/borylation/oxidation sequences have shown promise for preparing structurally related phenols on a multigram scale with high yields. nih.gov Another common method for creating similar diaryl ether linkages involves the Ullmann reaction, which couples an aryl halide with a phenol (B47542). mdpi.com However, these reactions can require expensive catalysts, harsh conditions, or an inert atmosphere, complicating large-scale production. mdpi.com
The development of novel catalytic systems and the optimization of reaction conditions are paramount. The goal is to create a synthetic route that is not only high-yielding but also environmentally sustainable, minimizing waste and the use of hazardous reagents.
Table 1: Comparison of Potential Synthetic Strategies for Biphenolic Compounds
| Synthetic Strategy | Advantages | Challenges for Large-Scale Production |
|---|---|---|
| Suzuki-Miyaura Coupling | High yields, good functional group tolerance. | Cost of palladium catalysts, removal of boron impurities. |
| Ullmann Condensation | Effective for diaryl ether synthesis. mdpi.com | Often requires high temperatures and copper catalysts. mdpi.com |
| C-H Activation/Borylation | Direct functionalization of C-H bonds, atom economy. nih.gov | Catalyst cost, regioselectivity control. |
| Grignard Reaction | Forms carbon-carbon bonds effectively. | Sensitive to moisture and acidic protons on hydroxyl groups. |
Deciphering Complex Multitarget Biological Mechanisms
Polyphenolic compounds are frequently observed to interact with multiple biological targets rather than a single protein. This polypharmacology presents both an opportunity and a significant challenge. For this compound, it is plausible that its biological effects, if any, stem from a complex interplay with various cellular pathways. For instance, other phenolic derivatives have been investigated for their inhibitory effects on multiple enzymes simultaneously, such as myeloperoxidase (MPO), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase. nih.gov
Future research must move beyond single-target screening to embrace a systems biology approach. Techniques such as chemoproteomics can help identify the full spectrum of protein binding partners for the compound within a cell. Subsequent validation studies would then be required to determine which of these interactions are functionally significant and contribute to the observed phenotype. Deciphering this complex network is essential for understanding the compound's true mechanism of action and for identifying its most promising therapeutic applications.
Table 2: Potential Biological Target Classes for Phenolic Compounds
| Target Class | Potential Effect | Example from Related Compounds |
|---|---|---|
| Oxidoreductases | Antioxidant/Pro-oxidant activity | Myeloperoxidase (MPO) Inhibition nih.gov |
| Kinases | Modulation of cell signaling pathways | - |
| Proteases | Inhibition of protein degradation or activation | Dipeptidyl peptidase-4 (DPP-4) Inhibition nih.gov |
| Cyclooxygenases (COX) | Anti-inflammatory effects | COX-1 Inhibition researchgate.net |
| Nuclear Receptors | Regulation of gene expression | - |
Advancements in Computational Modeling and Predictive Capabilities
In silico methods are indispensable for accelerating the early stages of chemical research and minimizing resource expenditure. For this compound, computational modeling can predict a wide range of properties, from its fundamental physicochemical characteristics to its potential biological activities and absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov
Molecular docking simulations can predict the binding affinity and conformation of the compound within the active sites of various proteins. researchgate.net Density Functional Theory (DFT) calculations can elucidate its electronic structure and reactivity. nih.gov Furthermore, predictive ADMET models can forecast its drug-likeness based on parameters like molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). nih.gov
The primary challenge lies in the accuracy and predictive power of these models. Future advancements will depend on the development of more sophisticated algorithms, the use of larger and more diverse training datasets, and the integration of machine learning and artificial intelligence. The ultimate goal is to create highly reliable predictive models that can accurately forecast a compound's behavior in vivo, thereby guiding synthetic efforts and biological testing more effectively.
Table 3: Key In Silico Parameters and Their Significance
| Parameter | Description | Significance for Research |
|---|---|---|
| Binding Affinity (kcal/mol) | The predicted strength of interaction between a ligand and a protein target. nih.gov | Higher negative values suggest stronger binding; helps prioritize targets. nih.gov |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. nih.gov | Predicts cellular absorption and blood-brain barrier penetration. nih.gov |
| LogP | The partition coefficient, a measure of a compound's lipophilicity. nih.gov | Influences solubility, permeability, and metabolic stability. |
Exploring Interdisciplinary Research Opportunities and Collaborations
The full research potential of this compound cannot be unlocked by a single discipline. Its study necessitates a deeply collaborative approach, integrating expertise from synthetic chemistry, molecular biology, pharmacology, computational science, and materials science.
Chemistry & Biology: Synthetic chemists can design and produce derivatives of the parent compound, which biologists can then test in various assays to establish structure-activity relationships (SAR).
Computation & Experiment: Computational scientists can build predictive models to guide which derivatives to synthesize and test, creating an efficient feedback loop with experimental chemists and biologists. researchgate.net
Chemistry & Materials Science: Given that phenol is a precursor to many plastics and polymers, collaborations with materials scientists could explore the potential of this compound as a novel monomer for creating advanced materials with unique thermal or electronic properties. wikipedia.org
Fostering these interdisciplinary collaborations through joint funding initiatives, shared research platforms, and open-access data repositories will be crucial for accelerating discovery and innovation related to this compound.
Leveraging High-Throughput Screening for New Research Leads
High-Throughput Screening (HTS) offers a powerful platform for rapidly evaluating the biological activities of a compound against vast libraries of biological targets. nih.gov For this compound, HTS can be used in two primary ways: screening the compound itself against thousands of targets to uncover unexpected activities, or screening a library of its synthesized analogs against a single, validated target to find more potent or selective molecules. nih.gov
The future of HTS in this context involves the integration of miniaturization and automation, such as using acoustic dispensing technology to perform reactions and screenings on a nanomole scale in 1536-well plates. nih.gov This approach dramatically reduces the consumption of reagents and the parent compound, which is especially valuable when synthetic accessibility is a bottleneck. nih.gov Furthermore, developing methods for in situ screening of unpurified reaction mixtures can accelerate the discovery process by bypassing intermediate purification steps. nih.gov Cross-validation of hits using secondary, orthogonal techniques like microscale thermophoresis (MST) is essential to ensure the reliability of the findings. nih.gov
Table 4: A Generalized High-Throughput Screening (HTS) Workflow
| Step | Description | Key Consideration |
|---|---|---|
| 1. Assay Development | Create a robust, sensitive, and reproducible biological assay suitable for automation. | Signal-to-background ratio, Z-factor. |
| 2. Library Preparation | Synthesize and plate a library of analogs or prepare the target compound. | Compound purity and concentration. |
| 3. Automated Screening | Use robotic systems to dispense reagents and measure assay readouts. | Throughput (e.g., plates per day). |
| 4. Data Analysis | Process raw data to identify "hits" that meet predefined activity criteria. | Statistical significance, removal of false positives. |
| 5. Hit Confirmation & Validation | Re-test initial hits and validate their activity using alternative assay methods. nih.gov | Orthogonal validation to confirm the mechanism. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-Hydroxyphenyl)-3-methylphenol, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves Friedel-Crafts alkylation or acylation of 3-methylphenol derivatives with substituted phenyl precursors. Key parameters include solvent polarity (e.g., dichloromethane for acylation), temperature control (0–25°C), and acid/base catalysts (e.g., AlCl₃). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for ≥95% purity .
- Data Optimization : Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound and resolve structural ambiguities?
- NMR Analysis : Use -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad singlet at δ 5.0–5.5 ppm). -NMR distinguishes methyl groups (δ 20–25 ppm) and aromatic carbons (δ 110–150 ppm). For stereochemical confirmation, 2D NMR (COSY, HSQC) is recommended .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can confirm molecular ion peaks (e.g., [M+H] at m/z 214.0742) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications to the 3-methylphenol core influence bioactivity, and what computational tools validate these effects?
- Structure-Activity Relationship (SAR) : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like CYP3A4 or inflammatory enzymes. For example, hydroxyl positioning affects hydrogen bonding with catalytic residues .
- Validation : Compare docking scores (binding energy ≤ -7.0 kcal/mol) with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to prioritize derivatives .
Q. What experimental strategies address contradictions in reported metabolic pathways of this compound?
- In Vitro Models : Use colonic dynamic models (pH 5.5–6.8, 36 h incubation) to simulate microbial metabolism. Monitor metabolites like 3-(3-Hydroxyphenyl)-propionic acid via LC-MS/MS. Conflicting data may arise from interspecies gut microbiota variability, requiring human fecal inocula for reproducibility .
- Isotopic Labeling : Track -labeled compound metabolism in hepatocyte cultures to distinguish phase I (oxidation) vs. phase II (glucuronidation) pathways .
Q. How can researchers design experiments to differentiate between off-target effects and true pharmacological activity in cellular assays?
- Control Strategies :
- Use siRNA knockdown of putative targets (e.g., PIN1 or PTPN1) to confirm on-mechanism effects .
- Compare dose-response curves (0.1–100 µM) in wild-type vs. CRISPR-edited cell lines lacking target receptors.
- Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP/GTPγS assays) to validate specificity .
Data Analysis and Contradiction Management
Q. What statistical approaches reconcile discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Meta-Analysis : Aggregate data from ≥5 independent studies (e.g., mp 256–257°C in vs. 252°C in other reports). Apply Grubbs’ test to identify outliers and determine consensus values.
- Solubility Profiling : Use shake-flask method (water, DMSO, ethanol) with UV-Vis quantification. Adjust for pH (e.g., pKa ~9.5 for phenolic OH) to explain variability .
Q. How can researchers validate conflicting hypotheses about the compound’s role in oxidative stress pathways?
- Redox Profiling : Measure ROS levels (DCFDA assay) in treated vs. untreated cells. Pair with antioxidant enzyme activity assays (SOD, CAT) to determine if effects are direct or compensatory.
- Gene Expression : RNA-seq analysis of Nrf2/ARE pathways in HepG2 cells under oxidative stress (H₂O₂ induction) clarifies mechanistic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
